

(R)-ONO-2952 chemical structure and properties

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Compound of Interest

Compound Name: (R)-ONO-2952

Cat. No.: B10829530

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(R)-ONO-2952: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.^{[1][2]} Emerging research has highlighted its potential as a therapeutic agent for stress-related disorders. This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and key experimental protocols related to **(R)-ONO-2952**.

Chemical Structure and Properties

(R)-ONO-2952 is a complex heterocyclic molecule. Its systematic IUPAC name is inferred from its (S)-enantiomer.

Table 1: Chemical Identifiers of **(R)-ONO-2952**

Identifier	Value
IUPAC Name	1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[β -carboline-4,1'-cyclopropan]-2(3H)-yl]ethanone
SMILES	<chem>CC(=O)N1C[C@@]2(CC2)C3=C(NC4=CC=C(F)C=C43)[C@H]1C5=C(OC)C=C(Cl)C=C5</chem>
Molecular Formula	C ₂₂ H ₂₀ ClFN ₂ O ₂
CAS Number	2988224-39-9

Table 2: Physicochemical Properties of **(R)-ONO-2952**

Property	Value	Source
Molecular Weight	426.86 g/mol	Calculated
Melting Point	Not experimentally determined. Predicted using computational models.	
pKa	Not experimentally determined. Predicted using computational models.	
Solubility	Soluble in DMSO (≥ 180 mg/mL).[3] Can be formulated in corn oil for in vivo studies.[1]	MedChemExpress[1]

Pharmacology

Mechanism of Action

(R)-ONO-2952 exerts its pharmacological effects primarily through the antagonism of the Translocator Protein (TSPO). TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, **(R)-ONO-2952** modulates neurosteroidogenesis and has been shown to inhibit the release of noradrenaline, thereby producing anti-stress effects.[4][5]

Pharmacodynamics

(R)-ONO-2952 is a potent TSPO antagonist with a high binding affinity.

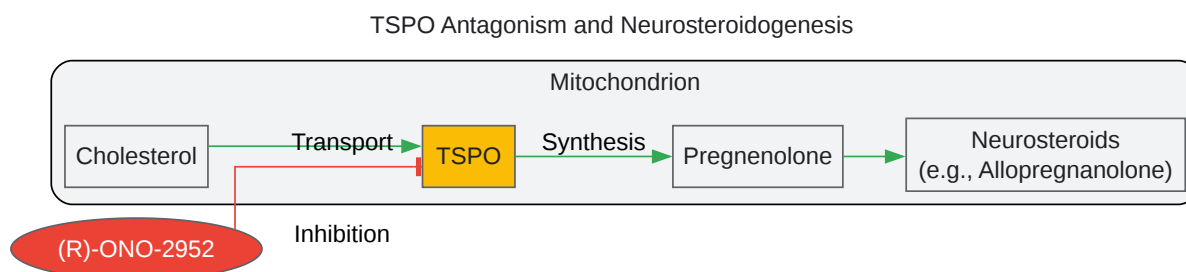
Table 3: Pharmacodynamic Properties of ONO-2952

Parameter	Value	Species
Ki for TSPO	0.33 - 9.30 nM	Rat and Human

Data is for the racemate ONO-2952, and similar potency is expected for the (R)-enantiomer.

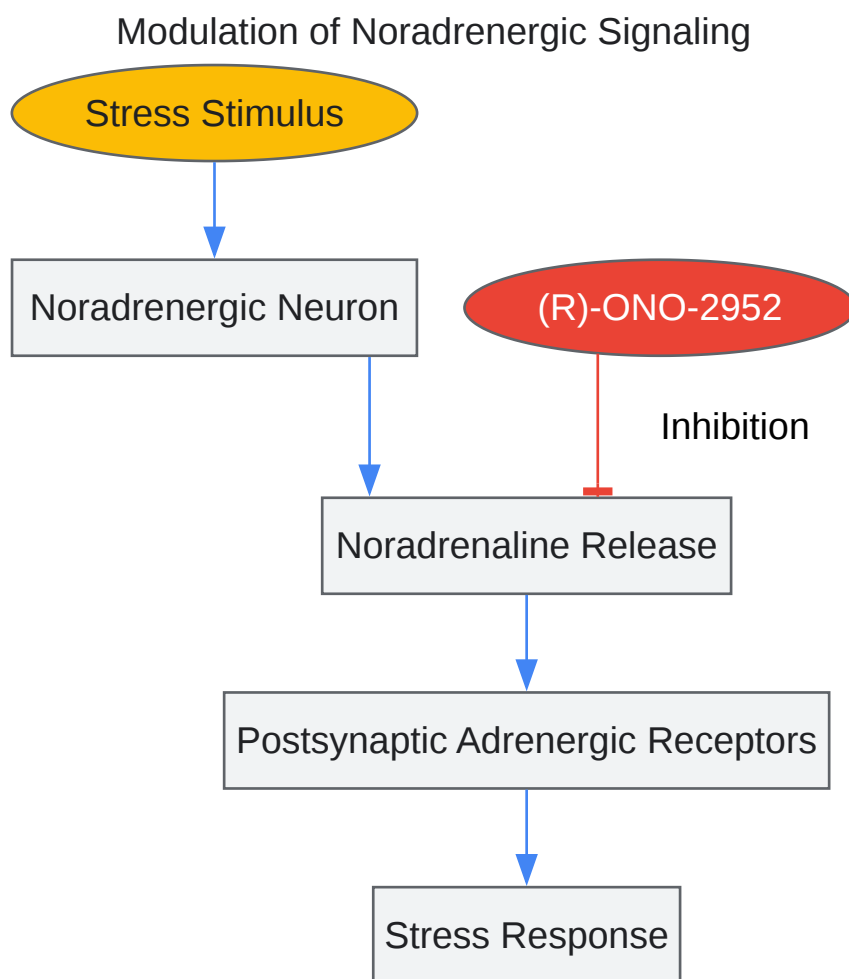
Signaling Pathways

The antagonism of TSPO by **(R)-ONO-2952** impacts two primary signaling pathways: neurosteroid biosynthesis and noradrenergic signaling.



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TSPO antagonism by **(R)-ONO-2952** inhibits neurosteroid synthesis.



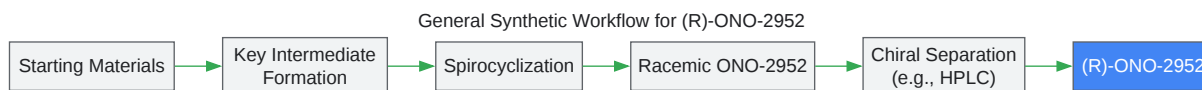
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(R)-ONO-2952 inhibits stress-induced noradrenaline release.

Experimental Protocols

Synthesis of (R)-ONO-2952

A detailed, publicly available, step-by-step synthesis protocol for **(R)-ONO-2952** is not readily found in peer-reviewed literature. However, based on patent literature for related compounds, a plausible synthetic route is outlined below. The synthesis likely involves a multi-step process culminating in the formation of the spirocyclic core and subsequent chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.



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A plausible synthetic workflow for obtaining **(R)-ONO-2952**.

Purification and Analysis

Purification of **(R)-ONO-2952** is typically achieved by column chromatography followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Analytical Methods:

- ^1H NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Chiral HPLC: To determine the enantiomeric purity. A typical method would involve a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase consisting of a mixture of alkanes and alcohols.

TSPO Binding Assay

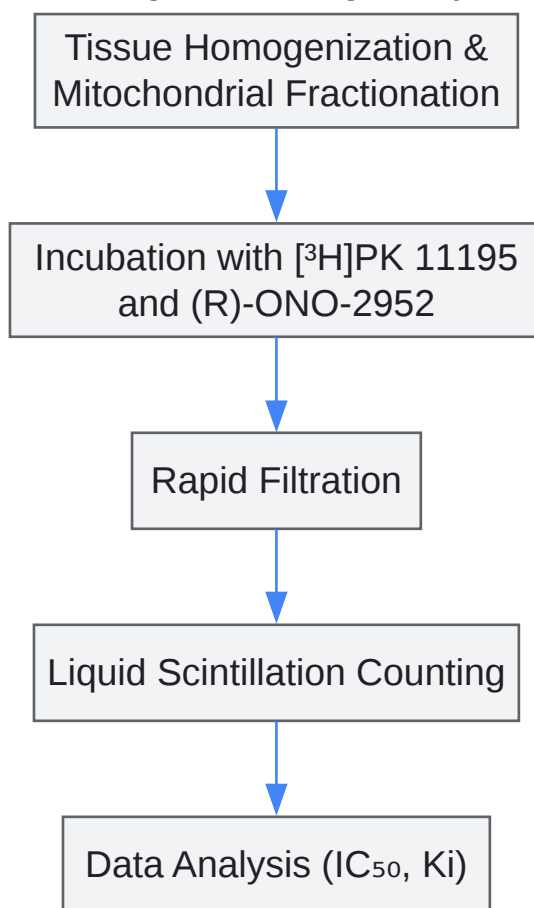
The affinity of **(R)-ONO-2952** for TSPO can be determined using a competitive radioligand binding assay.

Protocol Outline:

- Tissue Preparation: Prepare mitochondrial fractions from a tissue known to express TSPO (e.g., rat kidney or specific brain regions).
- Incubation: Incubate the mitochondrial preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., $[^3\text{H}]$ PK 11195) and varying concentrations of **(R)-ONO-2952**.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

- Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of **(R)-ONO-2952** and calculate the Ki using the Cheng-Prusoff equation.

TSPO Radioligand Binding Assay Workflow



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Workflow for a competitive TSPO radioligand binding assay.

In Vivo Efficacy Studies

The anti-stress effects of **(R)-ONO-2952** can be evaluated in various animal models of stress.

Example Protocol: Restraint Stress-Induced Hyperdefecation in Rats

- Acclimation: Acclimate male Sprague-Dawley rats to the experimental conditions.

- Drug Administration: Administer **(R)-ONO-2952** or vehicle orally at various doses.
- Stress Induction: After a set pretreatment time, subject the rats to restraint stress for a defined period (e.g., 60 minutes).
- Data Collection: Count the number of fecal pellets produced during the stress period.
- Analysis: Compare the number of fecal pellets in the drug-treated groups to the vehicle-treated group to determine the inhibitory effect of **(R)-ONO-2952**.

Conclusion

(R)-ONO-2952 is a promising pharmacological tool and potential therapeutic agent for stress-related disorders. Its well-defined mechanism of action as a potent and selective TSPO antagonist provides a strong basis for further investigation. This technical guide summarizes the key chemical, pharmacological, and experimental information to aid researchers in their exploration of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed protocols for its synthesis and analysis.

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